Aminocarb phenol
Overview
Description
Aminocarb phenol, also known as 4-(dimethylamino)-3-methylphenol, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol, characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
Scientific Research Applications
Aminocarb phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its effects on cellular processes and its potential as a cytotoxic agent.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Phenolic compounds, including Aminocarb phenol, are becoming increasingly popular due to their beneficial physiological effects . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Future research is expected to focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocarb phenol can be synthesized through several methods. One common approach involves the reaction of 4-nitro-3-methylphenol with dimethylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound. Another method involves the direct alkylation of 4-amino-3-methylphenol with dimethyl sulfate.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical synthesis. The process involves the use of high-pressure reactors and controlled reaction conditions to ensure high yield and purity. The starting materials, such as 4-nitro-3-methylphenol and dimethylamine, are sourced in bulk, and the reactions are carried out in the presence of suitable catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Aminocarb phenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, such as 2-methyl-1,4-benzoquinone.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: 2-methyl-1,4-benzoquinone
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound
Comparison with Similar Compounds
Aminocarb phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound, used as an antiseptic and disinfectant.
Hydroquinone: Known for its use in skin lightening and as a photographic developer.
Benzoquinone: An oxidized form of phenol, used in organic synthesis and as a redox agent.
This compound is unique due to the presence of both a dimethylamino group and a methyl group, which confer distinct chemical properties and reactivity compared to other phenolic compounds.
Properties
IUPAC Name |
4-(dimethylamino)-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(11)4-5-9(7)10(2)3/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIKNXBDIVHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041598 | |
Record name | Aminocarb phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-25-0 | |
Record name | 4-(Dimethylamino)-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14143-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminocarb phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(dimethylamino)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminocarb phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOCARB PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YG8Z1S67T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn about the potential environmental impact of chemicals like aminocarb, based on the study on forest passerines?
A1: The study titled "Brain cholinesterase inhibition in forest passerines exposed to experimental aminocarb spraying" [] investigates the effects of aminocarb, a carbamate insecticide, on brain cholinesterase activity in birds. While it doesn't directly involve "Aminocarb phenol," the research highlights the potential ecological risks associated with chemicals structurally similar to aminocarb. The study demonstrates that aminocarb exposure can significantly inhibit brain cholinesterase activity in birds [], a crucial enzyme for proper nervous system function. This finding underscores the importance of carefully evaluating the environmental impact and potential non-target species effects of chemicals like aminocarb and its derivatives.
Q2: The first paper mentions the "Bromination of 4-dimethylamino-3-methylphenol." Could you explain the significance of bromination in chemical synthesis and its potential relevance to developing new compounds?
A2: Bromination, the introduction of a bromine atom into a molecule, is a fundamental reaction in organic synthesis []. It's often employed to modify the properties of existing molecules or serve as a stepping stone in multi-step syntheses. In the context of drug discovery, bromination can significantly alter a molecule's biological activity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. While the paper "Bromination of 4-dimethylamino-3-methylphenol and related indoline and tetrahydroquinoline derivatives" [] focuses on a specific set of compounds, it exemplifies how chemical modifications like bromination can be explored to create diverse chemical libraries for drug discovery and other applications.
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